N-(4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea
Description
N-(4-fluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a methoxy-methylphenyl group attached to the nitrogen atoms of the urea moiety
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-9-13(20-2)7-8-14(10)18-15(19)17-12-5-3-11(16)4-6-12/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNMCQGDFAVTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea typically involves the reaction of 4-fluoroaniline with 4-methoxy-2-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(4-fluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines.
Scientific Research Applications
N-(4-fluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-fluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-N’-(4-methoxy-2-methylphenyl)urea: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
N-(4-fluorophenyl)-N’-(4-methoxyphenyl)urea: The absence of the methyl group in the methoxyphenyl moiety can influence its chemical properties and applications.
The uniqueness of N-(4-fluorophenyl)-N’-(4-methoxy-2-methylphenyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
